

Structural Insights & Methodological Benchmarking: Chromone-2-Carboxamide Scaffolds

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Compound of Interest

Compound Name:	4H-1-Benzopyran-2-carboxamide, 4-oxo-
CAS No.:	33543-89-4
Cat. No.:	B4585325

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Executive Summary

The chromone-2-carboxamide scaffold is a privileged pharmacophore in drug discovery, exhibiting significant potential as an inhibitor for Monoamine Oxidase B (MAO-B) and a ligand for *Pseudomonas aeruginosa* quorum sensing receptors (PqsR).

This guide objectively compares the structural performance of the 2-carboxamide isomer against its 3-carboxamide counterpart and benchmarks analytical methodologies (Single Crystal XRD vs. DFT). Analysis reveals that the 2-carboxamide position confers unique planarity due to specific intramolecular hydrogen bonding [S(6) motifs], a feature critical for active site docking that is distinct from the 3-isomer.

Compound Profile & Isomeric Significance[2][3][4][5][6][7]

Chemical Identity[2][4][7][8]

- IUPAC Name: 4-oxo-4H-1-benzopyran-2-carboxamide
- Common Name: Chromone-2-carboxamide[1][2][3][4]

- Core Scaffold: Benzopyran-4-one (Chromone)
- Key Functional Group: Carboxamide (-CONH₂) at C2 position.

The Isomeric Divergence: C2 vs. C3

In medicinal chemistry, the position of the amide substituent dictates the supramolecular behavior and biological efficacy.

Feature	Chromone-2-carboxamide (C2)	Chromone-3-carboxamide (C3)
Molecular Planarity	High. The amide plane is often coplanar with the chromone ring due to strong intramolecular locking.	Variable. Often exhibits significant torsion angles between the amide and chromone ring.[5]
Intramolecular H-Bond	Strong. N-H...O (pyrone carbonyl) forms a stable S(6) ring motif.[5][6]	Present but distinct. Geometry often forces an anti-conformation relative to the C2-C3 bond.
Biological Profile	PqsR Antagonists/Agonists; often inactive against MAO-B (depending on substitution).	Highly potent MAO-B inhibitors (e.g., N-phenyl derivatives).
Packing Motif	Tendency to form planar sheets or stacks via interactions.	often forms twisted chains; less efficient packing density.

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Expert Insight: The "locking" of the C2-amide via the S(6) intramolecular hydrogen bond restricts rotation, reducing the entropic penalty upon binding to protein targets. This makes the C2 scaffold a more rigid, pre-organized pharmacophore compared to the more flexible C3 isomers.

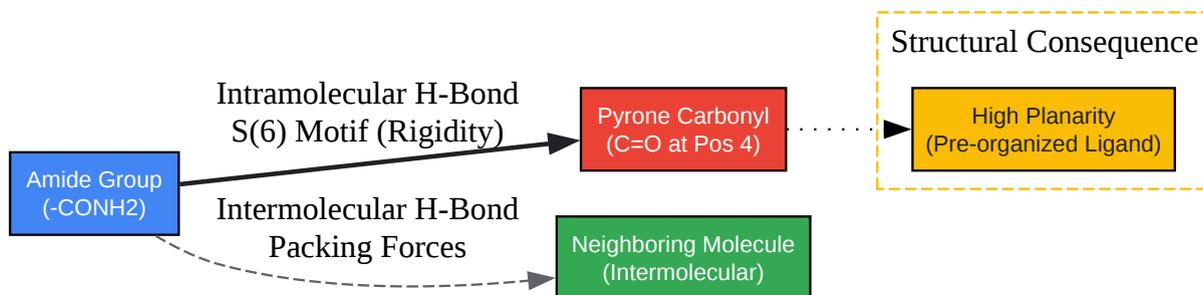
Structural Analysis & Benchmarking Hydrogen Bonding Networks (The "Performance" Metric)

The stability of the crystal lattice is driven by specific "supramolecular synthons."

- **Intramolecular (Locking):** The amide nitrogen (N-H) donates a proton to the chromone carbonyl oxygen (C=O) at position 4. This creates a pseudo-six-membered ring, denoted as S(6) in graph set notation.
- **Intermolecular (Linking):** The second amide hydrogen typically engages in dimerization or chain formation with adjacent carbonyls.

Visualization: Hydrogen Bonding Logic

The following diagram illustrates the competing interactions that define the crystal structure.



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Figure 1: Logic flow of hydrogen bonding interactions. The intramolecular S(6) motif is the primary driver of the molecule's planar conformation.

Methodological Comparison: XRD vs. DFT

When characterizing these structures, researchers often validate experimental X-ray data with Density Functional Theory (DFT) calculations.

Parameter	Single Crystal XRD (Experimental)	DFT (B3LYP/6-311G**) (Theoretical)	Deviation Analysis
Bond Length (C=O)	1.22 – 1.24 Å	1.23 – 1.25 Å	DFT often overestimates slightly (gas phase vs. solid state packing).
Bond Angle (N-C-O)	~122.5°	~123.0°	High agreement (<1% deviation).
Torsion Angle	Fixed by packing forces (0° - 10° twist).	Generally predicts 0° (perfectly planar) in vacuum.	Critical: XRD captures packing-induced twists that DFT gas-phase models miss.
Cost/Time	High (Days/Weeks for crystal growth).	Low (Hours on cluster).	

Recommendation: Use DFT for vibrational mode assignment (IR/Raman) but rely exclusively on XRD for conformational analysis in the solid state, as packing forces significantly alter the amide torsion angles.

Experimental Protocols

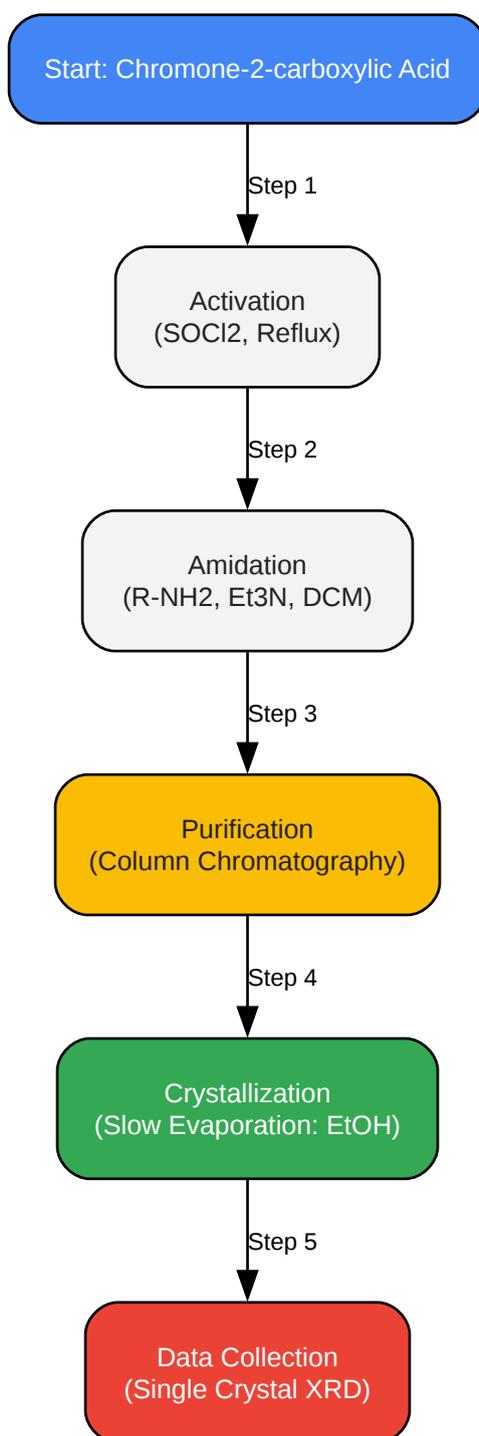
Synthesis & Crystallization Workflow

To obtain high-quality crystals suitable for analysis, a controlled synthesis and slow evaporation method is required.

Protocol: Synthesis of Chromone-2-Carboxamide Derivatives

- Starting Material: Chromone-2-carboxylic acid.^{[7][2][3][8]}
- Activation: React with Thionyl Chloride () or oxalyl chloride to form the acid chloride.
 - Condition: Reflux, 2-3 hours.
- Amidation: React acid chloride with the appropriate amine (or ammonia for the primary amide).
 - Solvent: Dichloromethane (DCM) or THF.
 - Base: Triethylamine () to scavenge HCl.
- Crystallization (Critical Step):
 - Dissolve the crude amide in hot Ethanol or an Ethanol/DMF mixture (9:1).
 - Allow to cool slowly to room temperature over 48 hours.
 - Alternative: Vapor diffusion of Pentane into a concentrated THF solution.

Visualization: Experimental Workflow



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Figure 2: Step-by-step workflow from raw material to structural data collection.[9][5][7][3][10]

Data Collection & Refinement Standards

For publication-quality structures, adhere to these parameters:

- Temperature: Collect data at 100 K (using liquid nitrogen stream) to minimize thermal motion and improve resolution of H-atoms.
- Refinement Strategy:
 - Refine non-hydrogen atoms anisotropically.
 - Locate amide H-atoms from difference Fourier maps (crucial for proving the S(6) interaction).
 - Use SHELXL or Olex2 for refinement.

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